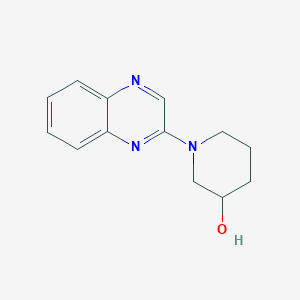

1-Quinoxalin-2-yl-piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-quinoxalin-2-ylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-10-4-3-7-16(9-10)13-8-14-11-5-1-2-6-12(11)15-13/h1-2,5-6,8,10,17H,3-4,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPYGUQGERDZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655382 | |

| Record name | 1-(Quinoxalin-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099941-89-5 | |

| Record name | 1-(Quinoxalin-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Quinoxalin-2-yl-piperidin-3-ol chemical properties and structure

An In-depth Technical Guide to 1-Quinoxalin-2-yl-piperidin-3-ol: Structure, Properties, and Synthesis

Executive Summary

The fusion of a quinoxaline core with a piperidine moiety represents a cornerstone in modern medicinal chemistry, creating scaffolds with a vast spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of a specific derivative, this compound. While this exact molecule may be a novel entity with limited published data, this document serves as a predictive and instructional whitepaper for researchers and drug development professionals. By leveraging established chemical principles and extrapolating from closely related analogues, we will explore its chemical structure, predict its physicochemical properties, propose a robust synthetic pathway, and discuss its potential pharmacological applications. This guide is designed to be a foundational resource, enabling researchers to synthesize, characterize, and evaluate this promising heterocyclic compound.

Molecular Structure and Nomenclature

The structural architecture of this compound is a composite of two pharmacologically significant heterocycles. Understanding this architecture is key to predicting its behavior.

Structural Elucidation

The molecule consists of a bicyclic quinoxaline ring system where the C2 position is attached to the nitrogen atom of a 3-hydroxypiperidine ring.

-

Quinoxaline Core: Also known as benzopyrazine, this is a fused aromatic system of a benzene ring and a pyrazine ring.[3] This planar, electron-deficient system is a privileged scaffold in drug discovery, known for its ability to intercalate with DNA and interact with various enzymatic targets.[1][4]

-

3-Hydroxypiperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom and a hydroxyl group at the C3 position. The hydroxyl group introduces polarity and a hydrogen bond donor/acceptor site, significantly influencing solubility and potential biological interactions. The piperidine ring itself is a common feature in many CNS-active and other therapeutic agents.[5]

Stereochemistry

The carbon atom at the 3-position of the piperidine ring (C3) is a chiral center. Therefore, this compound can exist as a pair of enantiomers: (R)-1-(quinoxalin-2-yl)piperidin-3-ol and (S)-1-(quinoxalin-2-yl)piperidin-3-ol. For any therapeutic development, the synthesis and biological evaluation of individual enantiomers would be critical, as stereochemistry often dictates pharmacological activity and toxicity.

IUPAC Nomenclature

-

Preferred IUPAC Name: 1-(Quinoxalin-2-yl)piperidin-3-ol

-

CAS Number: A unique CAS number has not been definitively assigned in the public domain, suggesting its status as a novel or less-common research chemical. Related structures, such as 1-(Quinoxalin-2-yl)piperidin-3-amine, have assigned CAS numbers (e.g., 1421114-26-2).[6]

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value / Description | Rationale & References |

| Molecular Formula | C₁₃H₁₅N₃O | Derived from structural analysis. |

| Molecular Weight | 229.28 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a light yellow to brown crystalline solid. | Quinoxaline itself is a low-melting solid.[7] The introduction of the larger, polar substituent would raise the melting point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | The quinoxaline core is hydrophobic, but the hydroxyl group on the piperidine ring will enhance solubility in polar protic solvents compared to non-hydroxylated analogs. Quinoxaline is soluble in alcohol.[7] |

| Predicted pKa | ~7.5 - 8.5 | The piperidine nitrogen is basic. This value is an estimate based on typical secondary amines within heterocyclic systems, though slightly reduced by the electron-withdrawing effect of the attached quinoxaline ring. |

| Predicted LogP | 1.5 - 2.5 | This value suggests moderate lipophilicity, balancing the aromatic quinoxaline system with the polar hydroxyl group. Quinoxaline has a LogP of 1.3.[8] |

Synthesis and Reactivity

The logical and most common approach to synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow

The synthesis involves the coupling of a halogenated quinoxaline precursor with 3-hydroxypiperidine. 2-Chloroquinoxaline is a commercially available and reactive starting material. The reaction proceeds via the displacement of the chloride ion by the nucleophilic nitrogen of the piperidine ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: SNAr Coupling

This protocol is a self-validating system, including steps for reaction, monitoring, and purification.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoxaline (1.0 eq), 3-hydroxypiperidine (1.1 eq), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: Using a slight excess of the piperidine ensures the complete consumption of the limiting reagent, 2-chloroquinoxaline. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve the reactants.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The disappearance of the 2-chloroquinoxaline spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Workup and Extraction:

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity, will effectively separate the product from any unreacted starting materials or byproducts.

-

-

Characterization:

-

Collect the pure fractions, combine, and evaporate the solvent to yield this compound. Confirm the structure and purity using NMR, Mass Spectrometry, and FT-IR.

-

Chemical Reactivity

The molecule possesses three primary sites for further chemical modification:

-

Quinoxaline Nitrogens: The nitrogen atoms in the pyrazine ring are weakly basic and can be quaternized or oxidized to form N-oxides, which are themselves valuable synthetic intermediates.[9]

-

Piperidine Nitrogen: The lone pair on the piperidine nitrogen is basic and can participate in acid-base reactions.

-

Piperidine Hydroxyl Group: The secondary alcohol is a versatile functional group that can be oxidized to the corresponding ketone (1-(quinoxalin-2-yl)piperidin-3-one), or undergo esterification or etherification reactions to generate a library of derivatives.

Anticipated Spectroscopic Data

Characterization of the final compound would rely on standard spectroscopic methods. The expected data, based on analysis of similar structures, are as follows:

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Quinoxaline Protons: Aromatic protons would appear in the downfield region, typically between δ 7.5 and 8.5 ppm.

-

Piperidine Protons: Aliphatic protons on the piperidine ring would appear in the upfield region, generally between δ 1.5 and 4.5 ppm. The protons on the carbon adjacent to the ring nitrogen (C2 and C6) would be the most downfield of the aliphatic signals. The proton on the carbon bearing the hydroxyl group (C3) would also show a distinct shift.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR:

-

Quinoxaline Carbons: Aromatic and heterocyclic carbons would resonate in the δ 120-160 ppm range.

-

Piperidine Carbons: Aliphatic carbons would be found in the upfield region, typically δ 20-70 ppm. The carbon attached to the hydroxyl group would be in the δ 60-70 ppm range.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 230.12.

-

-

FT-IR (KBr Pellet or ATR):

-

A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

Characteristic C=N and C=C stretching vibrations from the quinoxaline ring in the 1500-1650 cm⁻¹ region.[4][10]

-

A C-O stretching vibration around 1050-1150 cm⁻¹.

-

Pharmacological Context and Potential Applications

The quinoxaline scaffold is a "privileged" structure in drug discovery, with derivatives exhibiting a remarkable range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][11][12] The combination with a piperidine ring, a common motif in CNS-active drugs, further broadens the potential therapeutic applications.[5][13]

Potential Therapeutic Targets

-

Anticancer: Many quinoxaline derivatives function as anticancer agents through mechanisms like DNA intercalation or the inhibition of key enzymes such as tyrosine kinases.[14][15][16] The planar quinoxaline ring is well-suited for slotting between DNA base pairs, disrupting replication and transcription.

-

Antimicrobial: The scaffold is present in several antibiotics.[2][17] Novel derivatives are actively being investigated as agents to combat drug-resistant bacteria and fungi.[18]

-

Antiviral/Anti-HIV: Certain quinoxaline derivatives have shown potent activity against viruses, including HIV, by inhibiting viral enzymes like reverse transcriptase.[9]

-

CNS Disorders: The inclusion of the piperidine moiety suggests potential for interaction with CNS targets. Quinoxaline derivatives have been investigated as antagonists for NMDA and AMPA receptors, which are implicated in various neurological disorders.[19]

Caption: Potential pharmacological pathways for quinoxaline-based compounds.

Safety and Handling

As a novel research chemical, this compound lacks specific toxicology data. Therefore, it must be handled with the appropriate precautions for an unknown substance.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

-

Recent Advances in the Synthesis and Reactivity of Quinoxaline. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. Chemistry & Biodiversity. Available at: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

-

1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol. PubChem. Available at: [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH National Library of Medicine. Available at: [Link]

-

Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed. Available at: [Link]

-

Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Bentham Science. Available at: [Link]

-

Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. ResearchGate. Available at: [Link]

-

Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH National Library of Medicine. Available at: [Link]

-

Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. PubChem. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

-

3-(Indol-3-yl)quinoxalin-2-one. PubChem. Available at: [Link]

-

Quinoxaline. PubChem. Available at: [Link]

-

Quinoxaline. Wikipedia. Available at: [Link]

-

Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. NIH National Library of Medicine. Available at: [Link]

-

Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH National Library of Medicine. Available at: [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate. Available at: [Link]

-

SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxaline - Wikipedia [en.wikipedia.org]

- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1421114-26-2|1-(Quinoxalin-2-yl)piperidin-3-amine|BLD Pharm [bldpharm.com]

- 7. 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsr.com [ijpsr.com]

- 18. Synthesis of Piperidine Conjugated Quinoxalines as Potential Anti...: Ingenta Connect [ingentaconnect.com]

- 19. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

The Enigmatic Mechanism of Action of 1-Quinoxalin-2-yl-piperidin-3-ol: A Predictive and Investigative Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The compound 1-Quinoxalin-2-yl-piperidin-3-ol represents a fascinating intersection of two pharmacologically significant scaffolds: quinoxaline and piperidine. While a specific, documented mechanism of action for this precise molecule remains elusive in current scientific literature, its structural motifs provide a strong foundation for predicting its biological activities and for designing a robust investigative strategy to elucidate its function. This guide, therefore, moves beyond a simple recitation of established facts. Instead, it serves as a predictive framework and a detailed experimental roadmap for the scientific professional tasked with uncovering the therapeutic potential of novel chemical entities. We will proceed by dissecting the known pharmacology of its constituent parts, proposing a series of probable mechanisms, and providing the detailed, self-validating experimental protocols necessary to test these hypotheses.

Part 1: Deconstructing the Pharmacophore - A Foundation for Mechanistic Prediction

The structure of this compound suggests a molecule designed for specific biological interactions. The quinoxaline ring system, a nitrogen-rich heterocyclic compound, is a well-established pharmacophore with a wide array of biological activities.[1][2][3][4][5] The piperidine moiety is a privileged scaffold in medicinal chemistry, often incorporated to enhance druggability, modulate solubility, and improve pharmacokinetic properties.[6] The combination of these two entities in a single molecule creates a unique chemical space with the potential for novel pharmacology.

The Quinoxaline Core: A Hub of Diverse Bioactivity

Quinoxaline derivatives have been extensively studied and have demonstrated a remarkable range of therapeutic effects, including:

-

Anticancer Properties: Many quinoxaline-based compounds exhibit potent cytotoxic activity against various cancer cell lines.[4][7][8][9] Their mechanisms often involve DNA intercalation, inhibition of topoisomerases, or modulation of key signaling pathways involved in cell proliferation and survival.[7][8][10]

-

Antiviral Activity: The planar, aromatic structure of the quinoxaline ring makes it an effective scaffold for developing antiviral agents, with activity reported against respiratory pathogens and other viruses.[1]

-

Anti-inflammatory and Antioxidant Effects: Certain quinoxaline derivatives have shown promise as anti-inflammatory agents, in some cases through the inhibition of enzymes like lipoxygenase.[11]

-

Neuropharmacological Activity: Derivatives of quinoxaline have been investigated for their potential as neuroprotective and anxiolytic agents.[12][13]

The Piperidine Moiety: A Key to Pharmacokinetic and Pharmacodynamic Tuning

The piperidine ring is a common feature in many approved drugs and is valued for its ability to:

-

Improve Drug-like Properties: The presence of the piperidine motif can enhance metabolic stability and facilitate transport across biological membranes.[6]

-

Provide a Vector for Target Interaction: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or be protonated to form ionic interactions with biological targets. The hydroxyl group at the 3-position of the piperidine in the topic compound adds another potential point of interaction.

-

Influence Receptor Selectivity and Potency: The stereochemistry and substitution pattern of the piperidine ring can significantly impact a compound's binding affinity and selectivity for its target.[6]

Part 2: Proposed Mechanisms of Action and an Investigative Workflow

Given the lack of direct evidence for this compound, a logical and systematic approach is required to uncover its mechanism of action. Below, we propose several high-probability mechanistic hypotheses and a comprehensive experimental workflow to validate them.

Hypothetical Mechanisms of Action

Based on the pharmacology of related compounds, this compound could potentially act through one or more of the following mechanisms:

-

Kinase Inhibition: The quinoxaline scaffold is present in several kinase inhibitors. The compound could target specific kinases involved in cancer cell signaling or inflammatory pathways.

-

GPCR Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). The compound may act as an agonist or antagonist at a specific GPCR.

-

Enzyme Inhibition: Quinoxaline derivatives have been shown to inhibit various enzymes. A notable example is the inhibition of dipeptidyl peptidase-4 (DPP-4) by certain xanthine derivatives containing a piperidine moiety.[14]

-

DNA Intercalation or Minor Groove Binding: The planar quinoxaline ring could intercalate into DNA, leading to cytotoxicity, a common mechanism for quinoxaline-based anticancer agents.[7][8]

A Phased Experimental Approach to Mechanistic Elucidation

The following workflow provides a structured approach to systematically investigate the mechanism of action of this compound.

Caption: A phased experimental workflow for elucidating the mechanism of action.

Part 3: Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments proposed in the investigative workflow.

Protocol: Kinase Panel Screening

Objective: To identify potential kinase targets of this compound.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

-

Assay Plate Preparation:

-

Dispense the compound into a multi-well assay plate to achieve a final concentration range (e.g., 10 µM to 1 nM) in the kinase reaction.

-

Include appropriate controls: a known inhibitor for each kinase as a positive control, and DMSO alone as a negative control.

-

-

Kinase Reaction:

-

Utilize a commercially available kinase panel (e.g., radiometric or fluorescence-based).

-

Add the kinase, substrate (peptide or protein), and ATP to the wells containing the compound.

-

Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction according to the manufacturer's protocol.

-

Measure the kinase activity (e.g., incorporation of radioactive phosphate or generation of a fluorescent signal).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value for any kinases that show significant inhibition.

-

Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Objective: To confirm and quantify the direct binding of this compound to a purified target protein identified from the initial screen.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span the expected Kd.

-

-

Binding Measurement:

-

Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index (measured in Response Units, RU) in real-time.

-

Include buffer-only injections for double referencing.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target within a cellular context.

Methodology:

-

Cell Treatment:

-

Culture cells known to express the target protein to an appropriate confluency.

-

Treat the cells with either this compound at a specific concentration or with vehicle (DMSO) as a control.

-

Incubate for a sufficient time to allow for compound uptake and target binding.

-

-

Thermal Challenge:

-

Aliquot the cell lysates into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

-

Cool the samples on ice to stop the denaturation process.

-

-

Protein Extraction and Analysis:

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction (containing the non-denatured protein) from the precipitated (denatured) protein by centrifugation.

-

Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Generate a melting curve for the target protein in the presence and absence of the compound.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Part 4: Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting experimental results.

Table 1: Hypothetical Kinase Screening Results for this compound

| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |

| Kinase A | 50 | 95% |

| Kinase B | >10,000 | <10% |

| Kinase C | 850 | 60% |

| Kinase D | >10,000 | <5% |

Signaling Pathway Visualization

Should experimental data suggest that this compound inhibits "Kinase A," the following diagram illustrates the potential downstream signaling consequences.

Caption: Proposed signaling pathway inhibited by this compound.

Conclusion

While the specific mechanism of action for this compound is not yet defined in the public domain, its chemical structure provides a strong rationale for a targeted investigation. The quinoxaline and piperidine moieties are well-established pharmacophores, and their combination suggests a high potential for therapeutic activity. The predictive framework and detailed experimental protocols outlined in this guide offer a comprehensive and scientifically rigorous approach to elucidating the mechanism of this and other novel chemical entities. By following a phased and logical progression from broad screening to in-depth characterization, researchers can efficiently and effectively uncover the therapeutic promise of new compounds.

References

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications.[Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health.[Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health.[Link]

-

Piperazine containing derivatives as anticancer agents. ResearchGate.[Link]

-

Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications.[Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN (University of Navarra's institutional repository).[Link]

-

Synthesis, characterization and pharmacological evaluation of some potent 2-(substituted phenylimino) quinoxaline-3-one for their. Journal of Chemical and Pharmaceutical Research.[Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health.[Link]

-

Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed.[Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. PubMed Central.[Link]

-

Design, Synthesis and Pharmacological Evaluation of Some Novel Quinoxalines Derivatives. ResearchGate.[Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.[Link]

-

synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate.[Link]

- US7407955B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.

- US20250064946A1 - Pharmaceutical composition comprising a quinazoline compound.

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central.[Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.[Link]

-

Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed Central.[Link]

- WO2014102592A3 - Oxime/substituted quinoxaline-type piperidine compounds and uses thereof.

- US8178541B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.[Link]

-

3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof - Patent US-10414755-B2. PubChem.[Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

-

(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. PubMed.[Link]

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dadun.unav.edu [dadun.unav.edu]

- 12. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of novel quinoxaline-piperidine compounds

An In-Depth Technical Guide to the Biological Activity of Novel Quinoxaline-Piperidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the quinoxaline and piperidine scaffolds represents a highly productive strategy in modern medicinal chemistry, creating hybrid molecules with a broad spectrum of potent biological activities. The quinoxaline moiety, a privileged heterocyclic structure, is known for its ability to intercalate with DNA and inhibit key cellular enzymes, while the piperidine ring often enhances pharmacokinetic properties and provides a versatile anchor for further functionalization.[1][2] This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanisms of action of novel quinoxaline-piperidine compounds. It is designed to serve as a foundational resource, detailing not only the outcomes of recent research but also the underlying scientific rationale and the practical methodologies required to advance this promising class of compounds from discovery to potential therapeutic application. We will delve into their anticancer, antimicrobial, and antiviral properties, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.

Introduction: The Rationale for Hybrid Scaffolds

In the landscape of drug discovery, the development of hybrid molecules—single chemical entities comprising two or more pharmacophores—has emerged as a powerful strategy to overcome challenges such as drug resistance and lack of target specificity.[1] The quinoxaline nucleus is a cornerstone of many biologically active compounds, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, and antiviral activities.[3][4][5] Its planar structure facilitates interactions with biological macromolecules, notably through DNA intercalation and inhibition of enzymes like topoisomerases and protein kinases.[1][6]

The piperidine moiety, a ubiquitous saturated heterocycle in pharmaceuticals, is frequently incorporated to modulate a compound's physicochemical properties. It can improve aqueous solubility, membrane permeability, and metabolic stability. Furthermore, its basic nitrogen atom can form critical salt bridges with acidic residues in target proteins, enhancing binding affinity and selectivity.[7] The strategic combination of these two scaffolds aims to create synergistic effects, leading to compounds with enhanced potency, novel mechanisms of action, and improved drug-like properties.

Synthetic Strategies: Building the Quinoxaline-Piperidine Core

The synthesis of quinoxaline-piperidine derivatives typically involves a multi-step process, beginning with the formation of the quinoxaline core, followed by the introduction of the piperidine-containing side chain. A common and efficient method for constructing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

General Synthetic Workflow

The workflow below illustrates a representative pathway for synthesizing N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines, a class of compounds that has shown significant antibacterial activity.[9]

Sources

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 9. Synthesis of Piperidine Conjugated Quinoxalines as Potential Anti...: Ingenta Connect [ingentaconnect.com]

In Vitro Screening of 1-Quinoxalin-2-yl-piperidin-3-ol: An In-Depth Technical Guide

This guide provides a comprehensive framework for the in vitro screening of the novel compound, 1-Quinoxalin-2-yl-piperidin-3-ol. We will delve into the scientific rationale behind a tiered screening approach, provide detailed experimental protocols, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Rationale for Screening this compound

The chemical architecture of this compound is a deliberate hybridization of two pharmacologically significant scaffolds: quinoxaline and piperidine. This unique combination suggests a high potential for diverse biological activities, making it a compelling candidate for in vitro screening.

The quinoxaline moiety is a bicyclic heterocycle known to be a key structural component in a multitude of biologically active compounds.[1][2] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antiviral, antibacterial, and even antipsychotic properties.[3] The mechanism of action for many quinoxaline-containing compounds involves the modulation of key cellular processes such as kinase signaling pathways and the induction of apoptosis.[1][2]

The piperidine ring, a saturated heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often enhances pharmacological properties, including improved bioavailability and metabolic stability.[4] Piperidine derivatives are found in a wide array of approved drugs, highlighting their importance in modern therapeutics.

The conjugation of these two moieties in this compound presents a unique opportunity to explore novel therapeutic applications. Based on the established activities of its constituent parts, a primary focus of the in vitro screening will be on its potential as an anticancer agent, with further investigation into its effects on key cellular signaling pathways.

A Tiered Approach to In Vitro Screening

A logical and resource-efficient screening cascade is essential for the comprehensive evaluation of a new chemical entity. We propose a tiered approach, beginning with broad primary screens to identify initial areas of biological activity, followed by more focused secondary and mechanistic assays.

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Tier 3: Initial ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to identify potential liabilities. [5][6][7]

Metabolic Stability

This assay assesses the susceptibility of the compound to metabolism by liver enzymes, typically using liver microsomes.

Protocol: Microsomal Stability Assay

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes, NADPH, and this compound.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a solvent such as acetonitrile.

-

Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Cell Permeability (Caco-2 Assay)

The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the intestinal barrier.

Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.

-

Compound Addition: Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: At various time points, collect samples from the receiver compartment.

-

Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) in both the A-to-B and B-to-A directions.

Conclusion

The proposed in vitro screening cascade provides a robust and systematic approach to evaluating the therapeutic potential of this compound. By progressing from broad primary screens to more focused secondary and mechanistic studies, and finally to initial ADME-Tox profiling, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this promising compound. The insights gained from these studies will be invaluable in elucidating its mechanism of action and identifying its most promising therapeutic applications.

References

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed. Available at: [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available at: [Link]

-

Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer. National Institutes of Health. Available at: [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Institutes of Health. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Available at: [Link]

-

In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]

-

Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. Available at: [Link]

-

Tools for GPCR drug discovery. National Institutes of Health. Available at: [Link]

-

Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Bentham Science. Available at: [Link]

-

Direct synthesis of quinoxalin-2(1H)-one or benzo[b]o[1][8]xazin-2-one derivatives via oxidative coupling. ResearchGate. Available at: [Link]

-

Cell Viability Assays. National Institutes of Health. Available at: [Link]

-

Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease. PubMed. Available at: [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link]

-

Kinase assays. BMG LABTECH. Available at: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

Sources

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vectorb2b.com [vectorb2b.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. criver.com [criver.com]

- 8. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

1-Quinoxalin-2-yl-piperidin-3-ol as a potential therapeutic agent

An In-Depth Technical Guide to the Therapeutic Potential of 1-Quinoxalin-2-yl-piperidin-3-ol

Abstract

The quinoxaline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This technical guide explores the therapeutic potential of a novel hybrid molecule, this compound. By combining the pharmacologically active quinoxaline moiety with a 3-hydroxypiperidine ring, this compound is rationally designed to enhance pharmacokinetic properties and explore unique structure-activity relationships. This document provides a comprehensive overview of its proposed synthesis, hypothesized mechanism of action as a kinase inhibitor, and a detailed workflow for its preclinical evaluation. It is intended for researchers, chemists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

Introduction: The Quinoxaline Scaffold as a Privileged Pharmacophore

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in the development of therapeutic agents.[1] Its planar, aromatic structure allows for various types of interactions with biological targets, including π-π stacking and hydrogen bonding.[2] The versatility of the quinoxaline ring system allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile.[3] Consequently, quinoxaline derivatives have been investigated for a vast range of therapeutic applications, demonstrating antitumor, anti-inflammatory, antibacterial, antiviral, antifungal, and antidiabetic activities.[4] Several quinoxaline-based compounds have entered clinical trials, particularly in oncology, validating the significance of this scaffold in drug discovery.[5]

Rationale for Design: Hybridization of Quinoxaline and Piperidin-3-ol Moieties

The design of this compound is predicated on the principle of molecular hybridization, a strategy that combines two or more pharmacophoric units to create a new molecule with potentially enhanced affinity, improved efficacy, or a superior pharmacokinetic profile.

-

The Quinoxaline Core: This moiety is the primary pharmacophore, hypothesized to interact with the ATP-binding pocket of protein kinases, a mechanism common to many quinoxaline-based anticancer agents.[6][7]

-

The 3-Hydroxypiperidine Moiety: The inclusion of the piperidine ring is a well-established strategy in medicinal chemistry to improve physicochemical properties. It can increase aqueous solubility, modulate lipophilicity, and provide a three-dimensional structure that can form additional interactions with the target protein. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, potentially forming a key interaction with the hinge region or other critical residues within a kinase active site, thereby anchoring the molecule and enhancing inhibitory potency.[8]

This rational combination aims to produce a molecule with potent biological activity and favorable drug-like properties suitable for further development.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of a reactive quinoxaline intermediate followed by a nucleophilic aromatic substitution.

Step 1: Synthesis of 2-Chloroquinoxaline

The key intermediate, 2-chloroquinoxaline, can be synthesized from the readily available starting material, o-phenylenediamine. The classical approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, which can be generated in situ.[9]

Protocol:

-

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or DMSO, add chloroacetic acid (1.1 eq).[3]

-

Heat the mixture under reflux for 4-6 hours. The reaction involves the initial condensation followed by cyclization and subsequent aromatization to form quinoxalin-2(1H)-one.

-

After cooling, the resulting solid is filtered, washed, and dried.

-

The quinoxalin-2(1H)-one is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-chloroquinoxaline. This step is typically performed under reflux until the reaction is complete (monitored by TLC).

-

The excess chlorinating agent is removed under reduced pressure, and the crude product is purified, often by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The final compound is synthesized via a nucleophilic substitution reaction where the secondary amine of 3-hydroxypiperidine displaces the chlorine atom on the 2-chloroquinoxaline intermediate.[10]

Protocol:

-

Dissolve 2-chloroquinoxaline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add 3-hydroxypiperidine (1.2 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to the solution. The base scavenges the HCl generated during the reaction.[10]

-

Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the final compound, this compound, using column chromatography on silica gel to obtain a product of high purity.

Hypothesized Mechanism of Action: Kinase Inhibition

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[11][12] These kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[13][14]

We hypothesize that this compound functions as a Type II ATP-competitive inhibitor of VEGFR-2. In this model, the quinoxaline core occupies the adenine-binding region of the ATP pocket, while the piperidinol moiety extends into an adjacent hydrophobic pocket, with the hydroxyl group forming a critical hydrogen bond with gatekeeper residues. This dual interaction stabilizes the kinase in its inactive (DFG-out) conformation, preventing autophosphorylation and downstream signaling.

Preclinical Evaluation Workflow

A structured preclinical development program is essential to systematically evaluate the potential of this compound as a therapeutic agent.[15][16]

In Silico ADMET Profiling

Before committing to extensive in vitro testing, computational methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[17][18] This allows for early identification of potential liabilities.

| Property | Predicted Value | Acceptable Range | Rationale |

| Molecular Weight | ~257 g/mol | < 500 | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | ~2.5 | -0.4 to +5.6 | Balanced lipophilicity for membrane permeability and solubility. |

| H-Bond Donors | 1 | ≤ 5 | Adherence to Lipinski's Rule of Five. |

| H-Bond Acceptors | 4 | ≤ 10 | Adherence to Lipinski's Rule of Five. |

| Aqueous Solubility | Good | > -4.0 (logS) | Ensures sufficient solubility for formulation and absorption. |

| BBB Permeability | Low | Low | Reduces potential for central nervous system (CNS) side effects. |

| P-gp Substrate | No | No | Avoids active efflux, which can lead to drug resistance.[19] |

| Hepatotoxicity | Low Risk | Low | Minimizes risk of drug-induced liver injury. |

| Table 1: Illustrative in silico ADMET predictions for this compound. |

In Vitro Biological Evaluation

The primary biological activity will be quantified using a biochemical assay to determine the compound's inhibitory concentration (IC₅₀) against the target kinase (e.g., VEGFR-2).[2]

Protocol (ADP-Glo™ Kinase Assay):

-

Plate Preparation: Serially dilute this compound in a suitable buffer (e.g., 1% DMSO) in a 384-well plate.

-

Kinase Reaction: Add the kinase (e.g., recombinant human VEGFR-2), the specific peptide substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for 1 hour.[20]

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes.

-

Signal Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[20]

To assess whether the compound's biochemical activity translates into a functional cellular effect, its cytotoxicity is measured against relevant cancer cell lines and a normal cell line to determine selectivity.[21]

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., HepG-2, MCF-7) and a normal cell line (e.g., HUVEC) in 96-well plates and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[23]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[22]

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each cell line.[21]

| Cell Line | Cancer Type | Hypothesized IC₅₀ (µM) |

| HepG-2 | Hepatocellular Carcinoma | 2.5 - 5.0 |

| MCF-7 | Breast Adenocarcinoma | 3.0 - 6.0 |

| HUVEC | Normal Endothelial Cells | > 50 |

| Table 2: Hypothetical cytotoxicity data demonstrating potential anticancer activity and selectivity. |

Conclusion and Future Directions

The rationally designed molecule, this compound, represents a promising lead candidate for the development of a novel kinase inhibitor. Its hybrid structure leverages the proven therapeutic potential of the quinoxaline scaffold while incorporating a 3-hydroxypiperidine moiety to enhance drug-like properties and introduce new, potentially high-affinity interactions with the target protein. The proposed synthetic route is robust and scalable, and the outlined preclinical evaluation workflow provides a clear, self-validating path to systematically assess its therapeutic potential.

Should the initial in vitro data prove favorable, subsequent steps would involve extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy studies in relevant animal models of cancer. The insights gained from this comprehensive evaluation will be critical in advancing this promising scaffold towards clinical development.

References

-

2][11][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Taylor & Francis Online.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

- 20. bmglabtech.com [bmglabtech.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. In vitro anticancer activity of methanolic extract of Granulocystopsis sp., a microalgae from an oligotrophic oasis in the Chihuahuan desert - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Quinoxalin-2-yl-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-Quinoxalin-2-yl-piperidin-3-ol. This molecule integrates the privileged quinoxaline scaffold, known for its diverse pharmacological activities, with a chiral piperidinol moiety, a common feature in many bioactive natural products and synthetic drugs. This document is designed to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering detailed synthetic protocols, mechanistic insights, and a thorough guide to the analytical characterization of the title compound. We will explore the strategic rationale behind the chosen synthetic pathways, provide step-by-step experimental procedures, and present expected analytical data to facilitate the replication and further investigation of this promising molecular architecture.

Introduction: The Scientific Rationale

The fusion of a quinoxaline ring system with a piperidine core represents a compelling strategy in modern medicinal chemistry. Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The planar aromatic structure of the quinoxaline moiety allows for effective interaction with biological macromolecules, such as DNA and various enzymes.[5]

On the other hand, the piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its three-dimensional geometry and the presence of a basic nitrogen atom are crucial for molecular recognition and binding to physiological targets. The incorporation of a hydroxyl group at the 3-position of the piperidine ring introduces a chiral center and a hydrogen bonding donor/acceptor, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The strategic combination of these two pharmacophores in this compound is hypothesized to yield a molecule with unique biological activities, leveraging the therapeutic potential of both parent scaffolds. This guide will provide the necessary technical details to enable the scientific community to synthesize, purify, and characterize this compound, thereby facilitating the exploration of its potential as a novel therapeutic agent.

Synthetic Methodologies: A Tale of Two Couplings

The key chemical transformation in the synthesis of this compound is the formation of the C-N bond between the C2 position of the quinoxaline ring and the nitrogen atom of the piperidin-3-ol. Two primary transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig Amination Approach

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3] This reaction is renowned for its high efficiency, broad substrate scope, and tolerance of a wide range of functional groups.

The proposed synthetic pathway commences with commercially available starting materials: 2-chloroquinoxaline and (rac)-3-hydroxypiperidine. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The catalytic cycle involves the oxidative addition of the 2-chloroquinoxaline to the Pd(0) complex, followed by coordination of the piperidinol, deprotonation by a base, and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

Diagram 1: Proposed Buchwald-Hartwig Amination for the Synthesis of this compound

Caption: Buchwald-Hartwig amination workflow.

The Ullmann Condensation Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[6] While it often requires higher reaction temperatures compared to the Buchwald-Hartwig amination, it presents a viable and often more economical alternative, avoiding the use of expensive palladium catalysts and phosphine ligands.

In this approach, 2-chloroquinoxaline is reacted with (rac)-3-hydroxypiperidine in the presence of a copper catalyst, typically copper(I) iodide, and a base in a high-boiling polar solvent. The mechanism is believed to involve the formation of a copper-amide intermediate, which then undergoes nucleophilic aromatic substitution with the 2-chloroquinoxaline.

Diagram 2: Proposed Ullmann Condensation for the Synthesis of this compound

Caption: Ullmann condensation workflow.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound via the Buchwald-Hartwig amination, chosen for its generally milder conditions and higher functional group tolerance.

Synthesis of this compound

Materials:

-

2-Chloroquinoxaline

-

(rac)-3-Hydroxypiperidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloroquinoxaline (1.0 eq.), (rac)-3-hydroxypiperidine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Xantphos (0.05 eq.), and tris(dibenzylideneacetone)dipalladium(0) (0.025 eq.).

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Spectroscopic Analysis

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Quinoxaline Protons: Aromatic signals in the range of δ 7.5-8.5 ppm. Piperidine Protons: Aliphatic signals in the range of δ 1.5-4.0 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be a multiplet around δ 3.8-4.2 ppm. The protons on the carbons adjacent to the nitrogen will be downfield. Hydroxyl Proton: A broad singlet, exchangeable with D₂O. |

| ¹³C NMR | Quinoxaline Carbons: Aromatic signals in the range of δ 120-160 ppm. Piperidine Carbons: Aliphatic signals in the range of δ 20-70 ppm. The carbon bearing the hydroxyl group (C-OH) is expected around δ 65-70 ppm. The carbons adjacent to the nitrogen will be in the range of δ 40-55 ppm. |

| FT-IR | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹. C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹. C=N and C=C Stretch (Aromatic): Strong absorptions in the 1500-1650 cm⁻¹ region. |

| Mass Spec. | (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₃H₁₅N₃O). |

Diagram 3: Characterization Workflow

Caption: A typical workflow for compound characterization.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) should be employed to determine the purity of the final compound. A single sharp peak in the chromatogram would indicate a high degree of purity.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By providing a detailed synthetic protocol based on the robust Buchwald-Hartwig amination, along with a thorough characterization workflow and predicted analytical data, we aim to empower researchers to access this novel molecular scaffold.

The successful synthesis and characterization of this compound will open avenues for the investigation of its biological activities. Given the rich pharmacology of both the quinoxaline and piperidinol moieties, it is anticipated that this compound and its derivatives will be promising candidates for screening in various disease models, particularly in the areas of oncology and infectious diseases. Further studies could also involve the resolution of the racemic mixture to investigate the stereospecific biological activities of the individual enantiomers.

References

- BenchChem. (2025).

-

Ali, M. F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 26(11), 3121. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2020, 8878560. [Link]

-

Gondru, R., et al. (2022). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Quinoxalin-2-yl-piperidin-3-ol

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed for the structural elucidation and characterization of 1-Quinoxalin-2-yl-piperidin-3-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key spectroscopic techniques, offering insights into experimental design and data interpretation. Quinoxaline derivatives are a significant class of benzoheterocycles with a wide array of biological activities, making their precise characterization paramount in medicinal chemistry and organic synthesis.[1][2][3]

Introduction

This compound is a heterocyclic compound featuring a quinoxaline moiety linked to a piperidin-3-ol ring. The quinoxaline scaffold is a known pharmacophore present in various biologically active compounds, including antimicrobials, anticancer agents, and kinase inhibitors.[2] The piperidine ring, a common structural motif in pharmaceuticals, influences the compound's solubility, lipophilicity, and interaction with biological targets. The hydroxyl group on the piperidine ring introduces a potential site for further functionalization and hydrogen bonding interactions. A thorough spectroscopic analysis is essential to confirm the molecular structure, assess purity, and provide a foundation for understanding its chemical behavior and potential as a therapeutic agent.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the comprehensive analysis of this target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the connectivity of atoms.

A. ¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Expected Spectral Data & Interpretation:

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the quinoxaline and piperidine rings.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Quinoxaline H (aromatic) | 7.5 - 8.5 | Multiplets | 4H |

| Quinoxaline H3 | ~8.6 | Singlet | 1H |

| Piperidine CH-OH | 3.8 - 4.2 | Multiplet | 1H |

| Piperidine CH₂-N (axial & equatorial) | 3.0 - 3.8 | Multiplets | 4H |

| Piperidine CH₂ | 1.5 - 2.2 | Multiplets | 4H |

| Piperidine OH | Solvent dependent | Broad singlet | 1H |